1-(4-bromophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and a phenyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition, to form the triazole ring. The process can be summarized as follows:
Synthesis of the Azide Intermediate: The azide intermediate is prepared by reacting 4-bromophenylamine with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide intermediate is reacted with an alkyne, such as phenylacetylene, in the presence of a copper(I) catalyst to form the triazole ring.
Amidation: The resulting triazole compound is then subjected to amidation with methyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often conducted in the presence of a base like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with antimicrobial, antimalarial, and anticancer activities
Materials Science: Triazole derivatives are used in the design of advanced materials, including polymers and coordination complexes, due to their unique electronic and structural properties.
Biological Research: The compound is used as a tool in biological studies to investigate enzyme inhibition, protein-ligand interactions, and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various cellular pathways, including those related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: A closely related compound with similar structural features but lacking the N-phenyl group.
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups and applications.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with a thiazole ring instead of a triazole ring, used for its antimicrobial and antiproliferative properties.
Uniqueness
1-(4-Bromophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H13BrN4O |
---|---|
Molecular Weight |
357.20 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-methyl-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H13BrN4O/c1-11-15(16(22)18-13-5-3-2-4-6-13)19-20-21(11)14-9-7-12(17)8-10-14/h2-10H,1H3,(H,18,22) |
InChI Key |
QQAICXUWCOFKLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.